molecular formula C10H10O4 B1315977 Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate CAS No. 214894-91-4

Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate

Cat. No. B1315977
M. Wt: 194.18 g/mol
InChI Key: ZPKXULSJPDNOJY-UHFFFAOYSA-N
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Patent
US05919814

Procedure details

3.46 g (19.2 mmol) of the acid obtained in Step A are added to a mixture of 9.62 g (114.6 mmol) of sodium hydrogen carbonate and 3.57 ml (57.6 mmol) of iodomethanie in 40 ml of N,N-dimethylacetamide. After 24 hours' stirling under argon and protected from light, the solvent is removed by evaporation in vacuo. The residue obtained is then taken up in a 1/1 water/ethyl acetate mixture and the aqueous phase is subsequently extracted with ethyl acetate. After drying over magnesium sulphate and filtration, the solvent is removed by evaporation under reduced pressure. The title ester is obtained pure in the form of a white solid after chromatography over silica gel (eluant:AcOEt/PE:25/75).
Name
Quantity
3.46 g
Type
reactant
Reaction Step One
Quantity
9.62 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
water ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[C:13]2[O:12][CH2:11][CH2:10][O:9][C:8]=2[CH:7]=[CH:6][CH:5]=1)([OH:3])=[O:2].[C:14](=O)([O-])O.[Na+].O.C(OCC)(=O)C>CN(C)C(=O)C>[CH3:14][O:2][C:1]([C:4]1[C:13]2[O:12][CH2:11][CH2:10][O:9][C:8]=2[CH:7]=[CH:6][CH:5]=1)=[O:3] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
3.46 g
Type
reactant
Smiles
C(=O)(O)C1=CC=CC=2OCCOC21
Name
Quantity
9.62 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C(C)=O)C
Step Two
Name
water ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent is removed by evaporation in vacuo
CUSTOM
Type
CUSTOM
Details
The residue obtained
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is subsequently extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over magnesium sulphate and filtration
CUSTOM
Type
CUSTOM
Details
the solvent is removed by evaporation under reduced pressure

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
COC(=O)C1=CC=CC=2OCCOC21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.